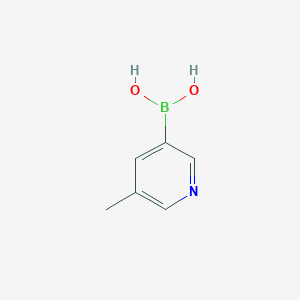

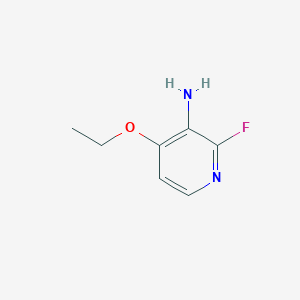

![molecular formula C7H7FN4OS B066673 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione CAS No. 166524-68-1](/img/structure/B66673.png)

5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione

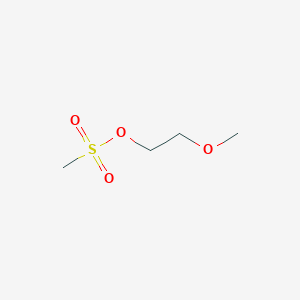

Descripción general

Descripción

5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione, also known as EFT-508, is a small molecule inhibitor that targets the enzyme FAK (Focal Adhesion Kinase). FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways, including cell adhesion, migration, proliferation, and survival. Overexpression of FAK has been linked to various types of cancer, making it an attractive target for cancer therapy.

Mecanismo De Acción

5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione binds to the ATP-binding site of FAK, inhibiting its kinase activity and downstream signaling pathways. This leads to a decrease in cancer cell proliferation, migration, and survival. 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Efectos Bioquímicos Y Fisiológicos

5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has demonstrated anti-tumor activity in various types of cancer, including breast, lung, and pancreatic cancer. 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has also been shown to inhibit cancer cell migration and invasion, suggesting a potential role in preventing metastasis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has several advantages for lab experiments, including its potency and selectivity for FAK, as well as its favorable pharmacokinetic profile. However, 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione may have limitations in terms of its specificity for FAK, as it may also inhibit other kinases with similar ATP-binding sites. Additionally, 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione may have off-target effects that could affect the interpretation of experimental results.

Direcciones Futuras

For 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione research include investigating its potential for combination therapy with other anti-cancer agents, as well as its use in different types of cancer. Further studies are needed to better understand the mechanism of action of 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione and its effects on cancer cell signaling pathways. Additionally, the development of more specific FAK inhibitors may provide additional therapeutic options for cancer patients.

Aplicaciones Científicas De Investigación

5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has been shown to be a potent inhibitor of FAK in various types of cancer, including breast, lung, and pancreatic cancer. In preclinical studies, 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has demonstrated anti-tumor activity, both as a single agent and in combination with other therapies. 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has also been shown to inhibit cancer cell migration and invasion, suggesting a potential role in preventing metastasis.

Propiedades

Número CAS |

166524-68-1 |

|---|---|

Nombre del producto |

5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione |

Fórmula molecular |

C7H7FN4OS |

Peso molecular |

214.22 g/mol |

Nombre IUPAC |

5-ethoxy-7-fluoro-2H-[1,2,4]triazolo[4,3-c]pyrimidine-3-thione |

InChI |

InChI=1S/C7H7FN4OS/c1-2-13-6-9-4(8)3-5-10-11-7(14)12(5)6/h3H,2H2,1H3,(H,11,14) |

Clave InChI |

CEDLKUWEKFRXRC-UHFFFAOYSA-N |

SMILES |

CCOC1=NC(=CC2=NNC(=S)N21)F |

SMILES canónico |

CCOC1=NC(=CC2=NNC(=S)N21)F |

Sinónimos |

1,2,4-Triazolo[4,3-c]pyrimidine-3(2H)-thione,5-ethoxy-7-fluoro-(9CI) |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

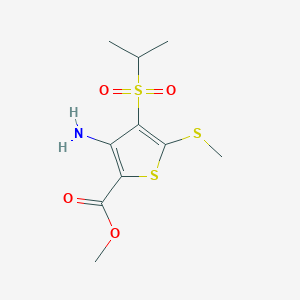

![3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B66604.png)

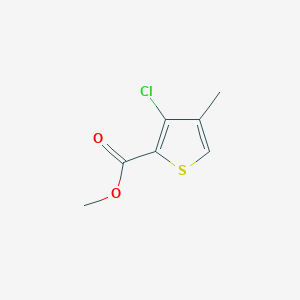

![Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B66621.png)

![3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B66622.png)